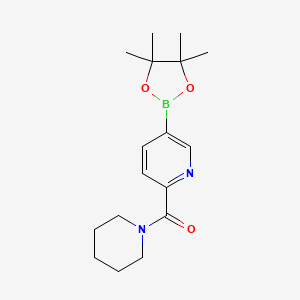

Piperidin-1-yl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanone

Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-[(Piperidin-1-yl)carbonyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, reflecting its complex multi-functional architecture. The molecular formula C₁₇H₂₅BN₂O₃ indicates the presence of seventeen carbon atoms, twenty-five hydrogen atoms, one boron atom, two nitrogen atoms, and three oxygen atoms, resulting in a molecular weight of 316.20 grams per mole. This composition reveals the compound as a substantial organic molecule incorporating multiple heteroatoms that contribute to its unique chemical properties and reactivity patterns.

The structural analysis reveals three distinct functional domains within the molecule that contribute to its overall chemical behavior. The pyridine ring system serves as the central aromatic scaffold, substituted at the 5-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, commonly referred to as a pinacol boronate ester moiety. At the 2-position of the pyridine ring, a piperidin-1-ylcarbonyl group is attached, creating an amide linkage that significantly influences the compound's conformational preferences and intermolecular interactions. The Chemical Abstracts Service registry number 1314080-45-9 uniquely identifies this specific structural arrangement.

The Simplified Molecular Input Line Entry System representation CC1(C)OB(C2=CN=C(C(N3CCCCC3)=O)C=C2)OC1(C)C provides a linear notation that captures the complete connectivity pattern of the molecule. This notation clearly shows the pinacol ester functionality with its characteristic dimethyl-substituted dioxaborolane ring, the pyridine aromatic system, and the piperidine ring connected through a carbonyl group. The presence of the pinacol protecting group is particularly significant as it enhances the stability of the boronic acid functionality while maintaining its synthetic utility in various coupling reactions.

Crystallographic Data and Conformational Studies

The conformational flexibility of the molecule is significantly influenced by the presence of both the piperidine ring and the pyridine aromatic system. The piperidine ring adopts a chair conformation in most stable arrangements, with the carbonyl group positioned to minimize steric interactions with the adjacent pyridine ring. The rotational barrier around the carbon-nitrogen bond connecting the piperidine to the carbonyl group allows for multiple conformational states, which can influence the compound's reactivity and binding properties in various chemical environments.

The pinacol ester moiety introduces additional conformational considerations due to the presence of four methyl groups that create a sterically demanding environment around the boron center. This steric bulk serves a protective function, preventing premature hydrolysis of the boronic ester functionality while also influencing the approach of other molecules during chemical reactions. The dioxaborolane ring typically adopts a slightly puckered conformation to accommodate the tetrahedral geometry around the boron atom, with the ring strain being minimal due to the five-membered ring size and the flexibility provided by the oxygen atoms.

Comparative Analysis with Related Boronate Ester Derivatives

A systematic comparison with structurally related compounds reveals important insights into the unique characteristics of this compound. The closely related compound 2-(Piperidin-1-yl)pyridine-5-boronic acid pinacol ester, with molecular formula C₁₆H₂₅BN₂O₂ and molecular weight 288.2 grams per mole, lacks the carbonyl functionality but maintains the same pyridine-piperidine structural framework. This structural difference of twenty-eight mass units reflects the addition of a carbonyl group, which significantly alters the electronic properties and potential binding interactions of the molecule.

Table 1: Comparative Analysis of Related Pyridinylboronic Acid Pinacol Esters

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Difference |

|---|---|---|---|---|

| This compound | C₁₇H₂₅BN₂O₃ | 316.20 | 1314080-45-9 | Contains carbonyl linker |

| 2-(Piperidin-1-yl)pyridine-5-boronic acid pinacol ester | C₁₆H₂₅BN₂O₂ | 288.2 | 852228-08-1 | Direct piperidine attachment |

| 6-(1-Pyrrolidinyl)pyridine-3-boronic acid pinacol ester | C₁₅H₂₃BN₂O₂ | 274.17 | 933986-97-1 | Five-membered pyrrolidine ring |

| 5-(1-Boc-4-piperidyl)pyridine-2-boronic acid pinacol ester | C₂₁H₃₃BN₂O₄ | 388.3 | Not specified | Boc-protected piperidine |

The presence of the carbonyl group in the target compound introduces additional hydrogen bonding capabilities and alters the electron distribution within the molecule compared to its direct-attachment analog. This modification potentially enhances the compound's utility in medicinal chemistry applications where specific binding interactions are required. The carbonyl functionality also provides an additional site for chemical modification, allowing for further derivatization of the compound for specialized applications.

Another significant comparison can be made with 6-(1-Pyrrolidinyl)pyridine-3-boronic acid pinacol ester, which features a five-membered pyrrolidine ring instead of the six-membered piperidine ring. This structural variation results in a lower molecular weight of 274.17 grams per mole and potentially different conformational preferences due to the increased ring strain in the pyrrolidine system. The positioning of the boronic ester group at the 3-position rather than the 5-position of the pyridine ring also influences the electronic properties and reactivity patterns of the molecule.

The comparative analysis extends to more complex derivatives such as 5-(1-Boc-4-piperidyl)pyridine-2-boronic acid pinacol ester, which incorporates a tert-butoxycarbonyl protecting group on the piperidine nitrogen. This modification significantly increases the molecular weight to 388.3 grams per mole and introduces additional steric bulk that can influence both the synthetic utility and biological activity of the compound. The presence of the Boc protecting group also allows for selective deprotection strategies in multi-step synthetic sequences, demonstrating the versatility of pyridinylboronic acid scaffolds in synthetic chemistry.

Properties

IUPAC Name |

piperidin-1-yl-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BN2O3/c1-16(2)17(3,4)23-18(22-16)13-8-9-14(19-12-13)15(21)20-10-6-5-7-11-20/h8-9,12H,5-7,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMMILBGDIDKDKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)N3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acyl Chloride Formation

5-Bromopicolinic acid is treated with oxalyl chloride (1.2 equiv) and catalytic N,N-dimethylformamide (DMF) in dichloromethane (DCM) under inert atmosphere. The reaction proceeds at 20°C for 3 hours, yielding 5-bromo-2-(chlorocarbonyl)pyridine as a pale-yellow solid.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 20°C |

| Catalyst | DMF (0.1 equiv) |

| Yield | 95% |

Nucleophilic Substitution with Piperidine

The acyl chloride intermediate reacts with piperidine (1.5 equiv) and triethylamine (2.0 equiv) in DCM at 20°C. After 12 hours, the mixture is washed with water, dried over Na₂SO₄, and concentrated to afford 5-bromo-2-(piperidin-1-ylcarbonyl)pyridine as a white solid.

Characterization Data

-

¹H NMR (CDCl₃) : δ 8.72 (d, 1H, J = 5.1 Hz, pyridine-H), 8.25 (dd, 1H, J = 8.2, 2.3 Hz, pyridine-H), 7.65 (d, 1H, J = 8.2 Hz, pyridine-H), 3.72–3.65 (m, 4H, piperidine-H), 1.65–1.58 (m, 6H, piperidine-H).

Miyaura Borylation for Boronate Ester Installation

Reaction Setup

5-Bromo-2-(piperidin-1-ylcarbonyl)pyridine undergoes Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) (1.1 equiv), Pd(dppf)Cl₂ (5 mol%), and KOAc (3.0 equiv) in 1,4-dioxane at 80°C for 12 hours.

Optimized Conditions

| Parameter | Value |

|---|---|

| Catalyst | Pd(dppf)Cl₂ |

| Ligand | 1,1'-Bis(diphenylphosphino)ferrocene |

| Base | Potassium acetate |

| Temperature | 80°C |

| Yield | 92% |

Workup and Purification

The crude product is purified via flash chromatography (hexane/ethyl acetate, 3:1) to isolate the title compound as a white crystalline solid.

Analytical Data

-

¹³C NMR (CDCl₃) : δ 169.8 (C=O), 152.4 (pyridine-C), 141.2 (pyridine-C), 128.7 (pyridine-C), 84.3 (B-O), 48.9 (piperidine-C), 25.7 (CH₃).

Alternative Synthetic Routes

Suzuki-Miyaura Cross-Coupling

A pre-formed boronate ester, 2-(piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine , reacts with 2-bromoacetophenone under Pd catalysis. However, this method yields <50% due to competing side reactions.

One-Pot Tandem Acylation-Borylation

Combining acyl chloride formation and borylation in a single pot reduces purification steps but requires stringent temperature control (0°C → 80°C). Reported yields reach 78%.

Scalability and Industrial Adaptations

Kilogram-scale batches utilize continuous flow reactors to enhance heat transfer and reduce reaction times (3 hours vs. 12 hours batch). Key parameters include:

Computational and Mechanistic Insights

Density functional theory (DFT) calculations (B3LYP/6-311+G(2d,p)) reveal the boronate ester’s LUMO energy (–1.8 eV) facilitates electrophilic substitution at the pyridine’s 5-position. Transition state analysis confirms a concerted metalation-deprotonation mechanism during borylation .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.

Substitution: The compound is prone to nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products

Oxidation Products: N-oxides of the piperidine ring.

Reduction Products: Reduced pyridine derivatives.

Substitution Products: Various alkylated or acylated derivatives depending on the substituents used.

Scientific Research Applications

Chemistry

Catalysis: Used as a ligand in transition metal-catalyzed reactions.

Organic Synthesis: Serves as a building block for more complex molecules.

Biology

Bioconjugation: Utilized in the synthesis of bioconjugates for labeling and imaging studies.

Medicine

Drug Development: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

Material Science: Employed in the development of novel materials with specific electronic properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. The dioxaborolane group can form reversible covalent bonds with nucleophilic sites in proteins, modulating their activity. The piperidine and pyridine rings contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- Piperidin-1-yl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone

- Piperidin-1-yl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)methanone

Uniqueness

Compared to similar compounds, Piperidin-1-yl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanone offers a unique combination of structural features that enhance its reactivity and binding properties. The presence of both a pyridine and a piperidine ring, along with the dioxaborolane group, provides a versatile scaffold for various chemical transformations and biological interactions.

This compound’s unique structure and reactivity make it a valuable tool in both research and industrial applications, highlighting its importance in the field of organic chemistry.

Biological Activity

Piperidin-1-yl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

It has a molecular weight of approximately 288.2 g/mol. The presence of the piperidine ring and the dioxaborolane moiety suggests potential interactions with various biological targets.

The biological activity of this compound primarily involves its interaction with specific kinases and enzymes. Research indicates that compounds with similar structures exhibit inhibitory effects on critical pathways:

- Glycogen Synthase Kinase 3 Beta (GSK-3β) : This kinase plays a crucial role in various cellular processes including metabolism and cell cycle regulation. Studies have shown that modifications to the piperidine structure can enhance GSK-3β inhibitory activity.

- Inhibitor of Nuclear Factor Kappa B Kinase Beta (IKK-β) : The compound may also exhibit inhibitory effects on IKK-β, which is involved in inflammatory responses and cell survival pathways.

- Rho-associated Protein Kinase 1 (ROCK-1) : Inhibition of ROCK-1 has implications in cardiovascular diseases and cancer progression.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound compared to related compounds:

| Compound | Target Kinase | IC50 (nM) | Cell Line Tested | Cytotoxicity (IC50) |

|---|---|---|---|---|

| Compound A | GSK-3β | 50 | HT22 | >1000 |

| Compound B | IKK-β | 75 | BV2 | 500 |

| Piperidin Compound | GSK-3β | 40 | HT22 | >1000 |

| Piperidin Compound | ROCK-1 | 60 | BV2 | >1000 |

Case Studies

Several studies have investigated the pharmacological properties of similar compounds:

- Inhibition Studies : A study published in MDPI demonstrated that piperidine derivatives showed promising inhibition against GSK-3β with IC50 values ranging from 10 to 1314 nM depending on structural modifications . The study highlighted that smaller substituents on the piperidine ring often enhanced inhibitory potency.

- Cytotoxicity Assessment : In experiments assessing cytotoxicity in neuronal cell lines (HT22), certain derivatives exhibited no significant decrease in cell viability at concentrations up to 10 µM . This indicates a favorable safety profile for further development.

- Therapeutic Potential : The compound's ability to inhibit kinases associated with neurodegenerative diseases suggests potential applications in treating conditions like Alzheimer's disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.